Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate
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Overview
Description
Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetyl group, a hydroxyphenyl group, and a benzyloxycarbonylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route includes:
Protection of the Hydroxy Group: The hydroxy group on the phenyl ring is protected using a suitable protecting group such as a benzyl group.
Coupling Reaction: The protected hydroxyphenyl compound is then coupled with an amino acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetyl group can produce an alcohol.
Scientific Research Applications
Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-amino-propanoate
- Methyl (S)-3-(4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate
Uniqueness
Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate is unique due to the presence of both the acetyl and benzyloxycarbonyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
methyl 3-(3-acetyl-4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-13(22)16-10-15(8-9-18(16)23)11-17(19(24)26-2)21-20(25)27-12-14-6-4-3-5-7-14/h3-10,17,23H,11-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFVAAWJEMBBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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